![molecular formula C4H7F2NO2 B3176946 (2S)-2-amino-4,4-difluorobutanoic acid CAS No. 121960-22-3](/img/structure/B3176946.png)
(2S)-2-amino-4,4-difluorobutanoic acid
Overview
Description
Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . The key elements of an amino acid are carbon ©, hydrogen (H), oxygen (O), and nitrogen (N), although other elements are found in the side chains of certain amino acids .
Synthesis Analysis
The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by hydrolysis . The specific synthesis pathway would depend on the structure of the amino acid and the reagents available .Molecular Structure Analysis
Amino acids have a central carbon atom called the alpha carbon to which an amino group, a carboxyl group, a hydrogen atom, and a variable side chain are bonded . The side chain can make an amino acid a weak acid or a weak base, and a polar or nonpolar molecule .Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including condensation to form peptides and proteins, and complete hydrolysis to yield their constituent amino acids . The specific reactions would depend on the functional groups present in the amino acid .Physical And Chemical Properties Analysis
Amino acids have both physical and chemical properties. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications
1. Synthesis of Fluorinated Amino Acids
Research by Pigza, Quach, and Molinski (2009) explored the stereoselective syntheses of fluorinated amino acids, specifically (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These were achieved starting from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating a potential application of (2S)-2-amino-4,4-difluorobutanoic acid in the synthesis of structurally unique amino acids for various uses in medicinal chemistry and biochemistry (Pigza, Quach, & Molinski, 2009).
2. Biocatalytic One-Pot Cyclic Cascade
Hernández et al. (2017) demonstrated the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This involved a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination, highlighting the role of (2S)-2-amino-4,4-difluorobutanoic acid in facilitating complex biochemical transformations (Hernández et al., 2017).
3. Asymmetric Synthesis Method
Han et al. (2019) disclosed a method specifically developed for large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, a derivative of 2-amino-4,4,4-trifluorobutanoic acid. This method involves a recyclable chiral auxiliary forming a Ni(II) complex with a glycine Schiff base, followed by several chemical transformations. This research underscores the compound's relevance in the scalable production of enantiomerically pure derivatives, crucial in drug design (Han et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-4,4-difluorobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUCNIMDPZQXAD-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-4,4-difluorobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.